Methyl 3-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C11H14ClNO3S . It has a molecular weight of 275.752 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 446.4±40.0 °C at 760 mmHg, and a flash point of 223.8±27.3 °C .Scientific Research Applications
Synthesis and Modification
A series of 25 compounds were synthesized, modifying the structure of methyl 3-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-thiophenecarboxylate, aiming at potential anticancer activities. These modifications involved various chemical reactions, including saponification, hydrazinolysis, and reactions with trichloroacetonitrile and acetic anhydride. These structural modifications were aimed at enhancing the compound's interaction with histone deacetylase inhibitors (HDACIs), indicating a research interest in the compound's potential in cancer therapy (Rayes et al., 2019).
Analytical Method Development
A study focused on the separation and determination of this compound by gas chromatography, showcasing the compound's relevance in analytical chemistry. The study highlighted the use of silicon OV-7/Chromosorb W-AW DMCS for effective separation and determination, indicating the compound's role in pharmaceutical analysis (Feng, 2004).
Material Synthesis
Research into the functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene groups was conducted. These MOFs, incorporating the compound, showed promising gas adsorption, sensing properties, and significant magnetocaloric effects. This indicates the compound's utility in materials science, particularly in the development of advanced sensing materials and MOFs with specific magnetic properties (Wang et al., 2016).
Future Directions
The future directions for this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Given the inhibitory actions of similar compounds on HCT-116 cells , this compound could be further studied for its potential anti-cancer properties.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-thiophenecarboxylate are HSP90 and TRAP1 . These proteins are involved in the regulation of cell proliferation and survival, making them critical targets for cancer treatment .
Mode of Action
This compound: interacts with its targets, HSP90 and TRAP1, potentially altering their function . This interaction leads to changes in the cellular processes regulated by these proteins, such as cell proliferation .
Biochemical Pathways
The compound affects the HSP90 and TRAP1 mediated signaling pathway . The downstream effects of this interaction can lead to the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The result of the action of This compound is the selective inhibition of the proliferation of cancer cells . Specifically, it has been shown to have inhibitory actions on HCT-116 cells .
Properties
IUPAC Name |
methyl 3-[(3-chloro-2,2-dimethylpropanoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-11(2,6-12)10(15)13-7-4-5-17-8(7)9(14)16-3/h4-5H,6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCZNLXBELXCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(SC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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